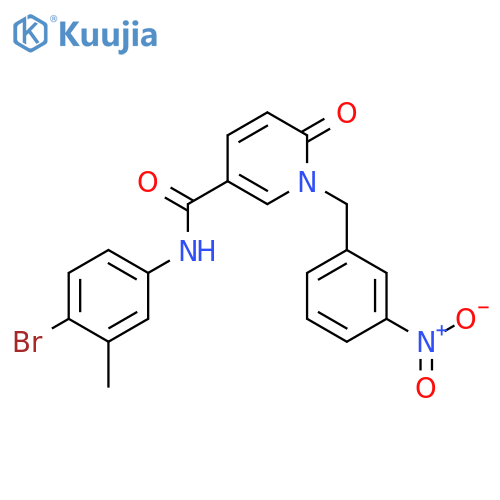

Cas no 941973-88-2 (N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

941973-88-2 structure

商品名:N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS番号:941973-88-2

MF:C20H16BrN3O4

メガワット:442.26274394989

CID:5503290

N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide

- N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

-

- インチ: 1S/C20H16BrN3O4/c1-13-9-16(6-7-18(13)21)22-20(26)15-5-8-19(25)23(12-15)11-14-3-2-4-17(10-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)

- InChIKey: PSHDOIZJETYVCL-UHFFFAOYSA-N

- ほほえんだ: C1N(CC2=CC=CC([N+]([O-])=O)=C2)C(=O)C=CC=1C(NC1=CC=C(Br)C(C)=C1)=O

N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2744-1610-4mg |

N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941973-88-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2744-1610-50mg |

N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941973-88-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2744-1610-30mg |

N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941973-88-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2744-1610-75mg |

N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941973-88-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2744-1610-2mg |

N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941973-88-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2744-1610-1mg |

N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941973-88-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2744-1610-20mg |

N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941973-88-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2744-1610-3mg |

N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941973-88-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2744-1610-40mg |

N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941973-88-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2744-1610-2μmol |

N-(4-bromo-3-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide |

941973-88-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

941973-88-2 (N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量